Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride
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Overview
Description
Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride is a chemical compound with the molecular formula C7H17N3O2·HCl and a molecular weight of 211.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride typically involves the reaction of tert-butyl carbazate with an appropriate ethylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane . The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various hydrazine and carbamate derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property makes it valuable in peptide synthesis and other chemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in similar applications.
Tert-butyl N-(2-hydroxyethyl)carbamate: Another carbamate derivative with similar protective properties.
Uniqueness
Properties
IUPAC Name |
tert-butyl N-(2-hydrazinylethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2.ClH/c1-7(2,3)12-6(11)9-4-5-10-8;/h10H,4-5,8H2,1-3H3,(H,9,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBRUZWQPOAJGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408972-77-8 |
Source
|
Record name | tert-butyl N-(2-hydrazinylethyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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